molecular formula C13H10FNO3S2 B2639705 2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 671762-22-4

2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No. B2639705
CAS RN: 671762-22-4
M. Wt: 311.35
InChI Key: GIWNMKBCEVHAEI-POHAHGRESA-N
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Description

The compound contains several functional groups, including a methylidene group, a carboxylic acid group, and a thiazolidine ring . The methylidene group consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond . The carboxylic acid group (-COOH) is a common functional group that consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group. The thiazolidine ring is a heterocyclic compound containing sulfur and nitrogen in the ring.


Physical And Chemical Properties Analysis

Physical and chemical properties would be influenced by the functional groups in the compound. For example, the presence of a carboxylic acid group could make the compound acidic. The compound’s physical properties, such as its melting point and solubility, would depend on factors like its molecular structure and the intermolecular forces at play .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds related to 2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid have shown potential in antitumor applications. For example, derivatives of similar thiazolidinone compounds have been found to exhibit moderate antitumor activity against various malignant tumor cells, with certain cell lines, like the UO31 renal cancer cell line, being particularly sensitive to these compounds (Horishny & Matiychuk, 2020).

Antimicrobial Activity

Compounds structurally akin to the given thiazolidinone have demonstrated promising antimicrobial properties. For instance, some derivatives have exhibited significant antimicrobial activities against various bacterial and fungal strains (Gouda, Berghot, Shoeib, & Khalil, 2010). Additionally, other similar compounds have been reported to show notable antibacterial inhibition against specific bacteria like Micrococcus luteus, Staphylococcus cohnii, and Staphylococcus aureus (Çıkla, Tatar, Küçükgüzel, Şahin, Yurdakul, Basu, Krishnan, Nichols, Kaushik-Basu, & Küçükgüzel, 2013).

Synthesis and Characterization

The synthesis and characterization of similar thiazolidinone derivatives have been a significant area of research. These studies not only explore the chemical synthesis of these compounds but also their physicochemical properties, contributing to understanding their potential as therapeutic agents (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).

Anticancer Properties

Several studies have focused on the anticancer properties of thiazolidinone derivatives. These compounds have been evaluated for their in vitro antitumor activity, revealing moderate activity against a range of human cancer cell lines. Certain compounds in this category have shown particular effectiveness against leukemia cell lines (Horishny & Matiychuk, 2021).

Mechanism of Action

    Target of action

    Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid” would depend on its exact structure and the presence of functional groups that can interact with specific proteins or enzymes in the body.

properties

IUPAC Name

2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S2/c1-7(12(17)18)15-11(16)10(20-13(15)19)6-8-3-2-4-9(14)5-8/h2-7H,1H3,(H,17,18)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWNMKBCEVHAEI-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C\C2=CC(=CC=C2)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

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